molecular formula C18H18FN5O2 B6457212 1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione CAS No. 2548980-51-2

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione

Cat. No.: B6457212
CAS No.: 2548980-51-2
M. Wt: 355.4 g/mol
InChI Key: LCFZOQIYNBBKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and an imidazolidine-2,4-dione core.

Preparation Methods

The synthesis of 1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may act as an inhibitor of specific enzymes involved in cancer cell proliferation or as an antagonist of receptors implicated in viral infections .

Comparison with Similar Compounds

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

IUPAC Name

1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-15-10-20-12-21-17(15)22-8-6-13(7-9-22)23-11-16(25)24(18(23)26)14-4-2-1-3-5-14/h1-5,10,12-13H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFZOQIYNBBKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.